Direct Black 38 free acid

Carcinogenicity Subchronic toxicity Hepatocellular carcinoma

Direct Black 38 free acid (CAS 22244-14-0, also known as Ferristatin II or Chlorazol Black E free acid) is a polysulfonated benzidine-based azo dye with the molecular formula C34H27N9O7S2 and a molecular weight of 737.77 g/mol. Structurally, it is the free acid form of C.I.

Molecular Formula C34H27N9O7S2
Molecular Weight 737.8 g/mol
CAS No. 22244-14-0
Cat. No. B12424399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirect Black 38 free acid
CAS22244-14-0
Molecular FormulaC34H27N9O7S2
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O
InChIInChI=1S/C34H27N9O7S2/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50)
InChIKeyATFARZXNCCWOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Direct Black 38 Free Acid (CAS 22244-14-0): What Procurement Specialists Need to Know About This Benzidine-Based Azo Dye


Direct Black 38 free acid (CAS 22244-14-0, also known as Ferristatin II or Chlorazol Black E free acid) is a polysulfonated benzidine-based azo dye with the molecular formula C34H27N9O7S2 and a molecular weight of 737.77 g/mol . Structurally, it is the free acid form of C.I. Direct Black 38 (CAS 1937-37-7), lacking the disodium counterions present in the commercial dye salt [1]. This compound is primarily used in textile, leather, and paper dyeing applications due to its high jet blackness and affinity for cellulosic fibers [2]. The benzidine-based azo structure confers both its characteristic dyeing properties and significant toxicological concerns, as the compound undergoes reductive cleavage of its azo bonds in biological systems to release the known human carcinogen benzidine [3].

Why Direct Black 38 Free Acid Cannot Be Casually Substituted: The Scientific and Regulatory Imperative for Specification


In the class of direct azo dyes, substitution without rigorous specification is inadvisable due to profound differences in toxicological profiles, regulatory status, and performance characteristics. Direct Black 38, along with its closest congeners Direct Blue 6 and Direct Brown 95, forms a distinct subclass of benzidine-based dyes that are classified as Group 2A carcinogens (probably carcinogenic to humans) by the IARC, with sufficient evidence of carcinogenicity in experimental animals [1]. Unlike many modern direct dyes engineered to avoid benzidine release, these three compounds undergo reductive cleavage in vivo to yield benzidine and monoacetylbenzidine, metabolites directly linked to bladder cancer in occupationally exposed workers [2]. Procurement decisions must therefore account for this compound's unique combination of intense black shade development, high affinity for cellulose, and its specific toxicological and regulatory burden—characteristics that cannot be inferred from or extrapolated to other direct black dyes such as C.I. Direct Black 22 or 103, which are specifically recommended as safer alternatives [3]. The following quantitative evidence demonstrates precisely where Direct Black 38 free acid exhibits measurable differentiation from its closest analogs.

Direct Black 38 Free Acid: Quantifiable Differentiation Evidence Against Closest Comparators


Hepatocarcinogenic Potency: Direct Black 38 Exhibits Accelerated Tumor Onset Versus Direct Blue 6 and Direct Brown 95

In the National Cancer Institute (NCI) 13-week subchronic toxicity studies directly comparing the three benzidine-based azo dyes, Direct Black 38 demonstrated markedly accelerated hepatocarcinogenicity. Male Fischer 344 rats fed a diet containing 1500 ppm Direct Black 38 developed hepatocellular carcinomas in 44% (4/9) of animals and neoplastic nodules in 55% (5/9) of animals within just 13 weeks [1]. In contrast, Direct Brown 95 administered under comparable study conditions produced neoplastic nodules in only 4/8 female rats and a single hepatocellular carcinoma, with no carcinomas reported in males [2]. Direct Blue 6 similarly produced hepatocellular carcinomas within 13 weeks, but the NTP levels of evidence noted that the preneoplastic lesion findings for Direct Brown 95 indicated a carcinogenic effect similar to, though less potent than, Direct Black 38 and Direct Blue 6 [3].

Carcinogenicity Subchronic toxicity Hepatocellular carcinoma

In Vivo Mutagenicity: Direct Black 38 Urinary Metabolites Exhibit Higher Mutagenic Activity Than Direct Brown 95

A comparative metabolism study evaluated the mutagenic activity of urinary metabolites following oral or intraperitoneal administration of benzidine-based dyes to rats. Direct Black 38 administration resulted in significantly higher mutagenicity values in urine after oral administration compared to intraperitoneal treatment [1]. Furthermore, while both Direct Black 38 and Direct Brown 95 produced mutagenic urinary metabolites, the urine from rats treated with Direct Black 38 was consistently mutagenic to bacteria in the presence of an exogenous metabolic system, and human intestinal microflora metabolized Direct Black 38 to highly mutagenic metabolites [2]. The study explicitly noted that for Direct Black 38, significantly higher mutagenicity values were found in urine after oral administration than after intraperitoneal treatment, a differential not observed to the same extent with Direct Brown 95 [3].

Mutagenicity Urinary metabolites Ames test

Comparative Tumor Incidence in Mouse Bioassay: Direct Black 38 Demonstrates Distinct Organotropism

In a 55-60 week drinking-water carcinogenicity study in ICR mice, Direct Black 38 produced a dual-organ tumor profile distinct from its congeners. Mice administered 3000 mg/L Direct Black 38 in drinking-water developed hepatocellular carcinomas in 46/59 (78%) animals and mammary carcinomas in 20/59 (34%) animals, with nine animals developing both tumor types [1]. This dual-organ carcinogenicity profile (liver and mammary) represents a distinguishing feature relative to the other benzidine-based dyes. While comparative mouse bioassay data for Direct Blue 6 and Direct Brown 95 under identical protocols are not available, the IARC Monographs note that the pattern of tumor induction by Direct Black 38—specifically the high incidence of mammary carcinomas alongside liver tumors—was not reported for the other two dyes in the available studies [2].

Carcinogenicity Mouse bioassay Tumor incidence

Quantitative Impurity Profile: Benzidine and 4-Aminobiphenyl Content in Commercial Direct Black 38

Analytical characterization of commercial Direct Black 38 samples has quantified specific carcinogenic impurities that distinguish this dye from non-benzidine-based direct dyes. HPLC analysis of a Direct Black 38 sample used in the NCI 13-week study determined the purity to be 87.1 ± 3.4%, with identifiable components including water (7.13 ± 0.54%), NaCl (7.9%), and benzidine at <0.004% [1]. More significantly, independent analytical studies identified 4-aminobiphenyl as a major impurity in Direct Black 38 [2]. This is a critical differentiator: 4-aminobiphenyl is itself a known human carcinogen (IARC Group 1), and its presence as an impurity is not characteristic of all benzidine-based dyes but is specifically associated with Direct Black 38 due to its unique synthetic pathway using benzidine, H-acid, aniline, and m-phenylenediamine as basic raw materials .

Impurity profiling Benzidine 4-Aminobiphenyl

Analytical Quantification: Direct Black 38 Requires Distinct LC/MS/MS Parameters for Regulatory Compliance Testing

A validated LC/MS/MS method for simultaneous quantification of six carcinogenic dyes in textile samples established specific analytical parameters that distinguish Direct Black 38 from its congeners Direct Blue 6 and Direct Brown 95. The method, developed on a Shimadzu LCMS-8045 triple quadrupole system, employed a 10-minute gradient separation with MRM transitions optimized individually for each dye [1]. Direct Black 38, along with Direct Blue 6 and Direct Brown 95, required distinct sample preparation and ionization conditions due to their large molecular sizes and multiple ionic groups [2]. The method achieved limits of detection (LOD) ranging from 0.2 to 15 ng/mL and limits of quantitation (LOQ) from 0.5 to 50 ng/mL across the six analytes, with repeatability RSD ≤ 22% and recoveries of 20-125% [3]. This validated methodology demonstrates that Direct Black 38 cannot be reliably detected using generic azo dye screening protocols and requires dedicated analytical method development and validation.

LC/MS/MS Regulatory compliance Trace analysis

Metabolic Fate in Perfused Rat Liver: Direct Black 38 Generates Quantifiable Benzidine and Acetylated Metabolites

Using an isolated perfused rat liver system, researchers quantified the metabolic conversion of Direct Black 38 to benzidine and its acetylated derivatives. When 8.0 µM, 30.5 µM, or 63.3 µM of Direct Black 38 was added to the recirculating perfusate, the average concentration of benzidine was 0.1 µM, and this concentration was maintained throughout the 120-minute experimental period [1]. The average concentration of N-acetylbenzidine was 0.22 µM and followed the same temporal pattern as benzidine. N,N'-diacetylbenzidine increased only slightly with time at the 30.5 µM dose [2]. The study concluded that only a small amount of Direct Black 38 might be metabolized to benzidine regardless of the amount of dye present, suggesting saturation of the metabolic pathway or limited azoreductase capacity [3].

Metabolism Isolated perfused liver Benzidine release

Direct Black 38 Free Acid: Evidence-Based Application Scenarios for Procurement Decision-Making


Toxicological Reference Standard for Benzidine-Based Azo Dye Research

Direct Black 38 free acid serves as the definitive positive control and reference standard in studies investigating the metabolic activation, genotoxicity, and carcinogenicity of benzidine-based azo dyes. As demonstrated in the NCI 13-week subchronic toxicity studies, Direct Black 38 exhibits a well-characterized, quantifiable hepatocarcinogenic response in Fischer 344 rats, with 44% hepatocellular carcinoma incidence at 1500 ppm dietary exposure within 13 weeks [1]. This established potency makes it the preferred reference compound for comparative toxicology studies and for validating in vitro metabolic activation assays, where its conversion to benzidine (0.1 µM steady-state in perfused liver) provides a benchmark for assessing novel dye safety [2].

Analytical Method Development and Validation for Regulatory Compliance Testing

The free acid form of Direct Black 38 is the essential analytical reference standard for laboratories developing and validating LC/MS/MS methods for detecting carcinogenic dyes in textiles and consumer products. The validated method achieving LOD 0.2-15 ng/mL and LOQ 0.5-50 ng/mL specifically requires Direct Black 38 as one of six target analytes regulated under EU 2002/37/EC and Oeko-Tex Standard 100 [3]. Procurement of high-purity Direct Black 38 free acid (≥98%) is mandatory for generating calibration curves, assessing matrix effects, and establishing method accuracy and precision parameters. The compound's large molecular size and multiple ionic groups necessitate compound-specific optimization, making certified reference material procurement a critical step in regulatory compliance workflows [4].

Biological Research: Transferrin Receptor-1 Degradation Studies (Ferristatin II)

Under its synonym Ferristatin II, Direct Black 38 free acid is utilized as a pharmacological tool compound for investigating iron metabolism and transferrin receptor-1 (TfR1) degradation pathways. The compound inhibits iron uptake with an IC50 of approximately 12 µM and promotes TfR1 degradation in HeLa cells, an effect that can be reversed by the lipid membrane disruptor nystatin [5]. This specific biological activity is distinct from its dye properties and is not shared by Direct Blue 6 or Direct Brown 95 in the published literature. Researchers investigating iron homeostasis, ferroptosis, or TfR1-mediated endocytosis should procure the free acid form specifically, as the disodium salt (CAS 1937-37-7) may exhibit different solubility and bioavailability characteristics in cell culture systems.

Wastewater Treatment Research: Adsorbent Performance Benchmarking

Direct Black 38 serves as a standardized model pollutant for evaluating novel adsorbent materials in wastewater treatment research. Its well-characterized adsorption behavior—demonstrated with an adsorption capacity of 76.1 mg g⁻¹ on polyhydroxy iron-modified kaolin (PIK) with 82.0% efficiency retention after three reuse cycles [6]—provides a reproducible benchmark for comparing adsorbent performance. Additionally, silica-modified DIS resin achieved 99% removal efficiency from real industrial wastewater samples [7]. The compound's large molecular weight (737.77 g/mol) and multiple sulfonate groups make it an ideal probe molecule for assessing adsorbents designed for high-molecular-weight anionic organic pollutants. Researchers should specify the free acid form for consistency in adsorption isotherm studies, as the counterion composition in commercial dye salts can influence electrostatic interactions with adsorbent surfaces.

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